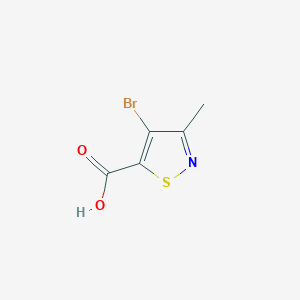

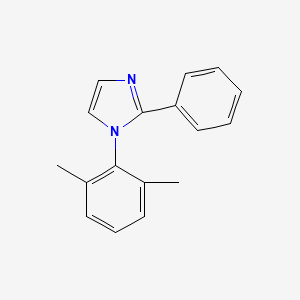

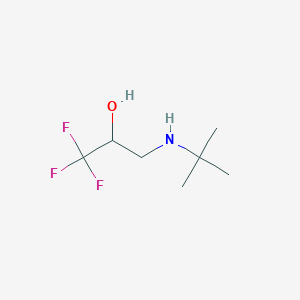

(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

Overview

Description

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

This study reviews the potency and selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. Selective inhibition helps in understanding specific CYP isoforms' roles in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).

Gastrointestinal Methionine Shuttle

This review highlights the transport proteins relevant for methionine absorption in the gastrointestinal tract. Understanding these transporters can aid in designing drugs that influence methionine metabolism, with implications for health and disease (Mastrototaro et al., 2016).

Copper Catalyst Systems for C-N Bond Forming

The review covers recyclable copper catalyst systems for forming C-N bonds between various amines and aryl compounds. Such catalyst systems are vital for synthesizing pharmaceuticals and agrochemicals, demonstrating the importance of catalysis in developing new compounds (Kantam et al., 2013).

High-Performance Thin-Layer Chromatography for Linagliptin

This paper details a method for determining linagliptin in tablet form, a drug used for diabetes treatment. The analytical method supports drug quality control and stability testing, essential for ensuring drug safety and efficacy (Rode & Tajne, 2021).

DPP IV Inhibitors

A comprehensive review of patents related to Dipeptidyl peptidase IV (DPP IV) inhibitors, used in treating type 2 diabetes. It outlines the chemical groups vital for designing new molecules with potential as antidiabetic drugs (Mendieta et al., 2011).

Mechanism of Action

Target of Action

The primary target of (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic intervention .

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase chk1 . The interaction likely involves the formation of hydrogen bonds and hydrophobic interactions, which could lead to changes in the conformation and activity of the enzyme .

Biochemical Pathways

Given its target, it is likely to influence pathways related to cell cycle regulation, dna repair, and cell survival . The downstream effects of these changes could include altered cell proliferation and survival, potentially contributing to its therapeutic effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the Serine/threonine-protein kinase Chk1 . By influencing this enzyme’s activity, the compound could affect various cellular processes, including cell cycle progression, DNA repair mechanisms, and cell survival .

properties

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-4-8-2-1-3-14(6-8)10(15)9-5-12-7-13-9/h5,7-8H,1-4,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLDQYQHDXNPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)

![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)

![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)